N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-5-9(15-17-8)6-14-10(16)7-18-11-12-3-2-4-13-11/h2-5H,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITIIIFTUSEITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide typically involves the following steps:
Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of pyrimidine-2-thiol: Pyrimidine-2-thiol can be synthesized from pyrimidine derivatives through thiolation reactions.
Coupling Reaction: The final step involves the coupling of 5-methylisoxazole with pyrimidine-2-thiol using a suitable acylating agent to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the isoxazole and pyrimidine rings can facilitate binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide with structurally or functionally related acetamide derivatives, emphasizing substituent effects, biological activity, and structure-activity relationships (SAR):
Key Findings from Comparative Analysis:
Role of Pyrimidine Substituents :
- The pyrimidine-thio group is critical for Hsp90 binding, as seen in CP9, where thiophene and trifluoromethyl substituents enhance potency . The target compound lacks these groups, suggesting reduced activity but possibly improved pharmacokinetics.
- Hydroxyl substitution on pyrimidine () introduces polarity, which may limit cellular uptake compared to hydrophobic analogs .
Impact of Hydrophobicity :
- SAR studies on CP9 demonstrated that increased hydrophobicity (e.g., A17) correlates with superior Hsp90 inhibition . The target compound’s methylisoxazole group provides moderate hydrophobicity, positioning it between polar hydroxylated analogs and highly lipophilic derivatives like CP8.
Heterocyclic Variations :
- Replacing pyrimidine with pyridine (e.g., ) or thiazole (e.g., ) shifts biological targets. For instance, benzothiazole-acetamide hybrids exhibit anti-inflammatory activity, highlighting scaffold-dependent effects .
Functional Group Effects :
- Halogenation (e.g., chlorine in ) may enhance target binding or metabolic stability, as seen in other antimicrobial and anticancer agents .
Biological Activity
N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 307.31 g/mol |
| CAS Number | Not available in current data |
| Molecular Formula | C₁₄H₁₅N₃O₂S |
The compound features a 5-methylisoxazole moiety linked to a pyrimidinylthioacetamide structure, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylisoxazole with appropriate pyrimidine derivatives under controlled conditions to ensure high yields and purity. Specific methodologies may vary, but common approaches include refluxing in solvents like acetic acid or using microwave-assisted synthesis for efficiency.
Anticancer Activity
Research indicates that derivatives of isoxazole and pyrimidine compounds exhibit notable anticancer properties. For example, studies have shown that related compounds demonstrate significant antileukemic activities against various cell lines such as L-1210 (murine leukemia) and K-562 (human chronic myelogenous leukemia) with IC50 values indicating effective cytotoxicity .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on human carbonic anhydrase (hCA) isoforms. Although some derivatives showed weak inhibition, they may serve as lead compounds for further development . The inhibition mechanism remains an area for further exploration.
Antimicrobial Activity
Antimicrobial assessments reveal that compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains . This suggests potential applications in treating infections.
Case Studies and Research Findings
- Antileukemic Activity : A study published in Farmaco highlighted the synthesis of related compounds and their evaluation against leukemia cell lines, showing promising results for further development .
- Inhibition Studies : Research on sulfonamide derivatives indicated that while the compounds showed modest inhibition against hCA isoforms, they could be optimized for better selectivity and potency .
- Antimicrobial Efficacy : A comprehensive review of synthesized alkaloids showcased their effectiveness against bacterial strains, supporting the notion that modifications in the chemical structure can enhance biological activity .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide?
Answer:
A universal approach for synthesizing analogous acetamides involves nucleophilic substitution or coupling reactions. For instance:
- Step 1 : React 5-methylisoxazole-3-methanol with a bromoacetyl intermediate to form the isoxazole-methyl-acetamide backbone.
- Step 2 : Introduce the pyrimidin-2-ylthio group via thioether linkage using a thiol-disulfide exchange or Mitsunobu reaction.
- Validation : Confirm purity via LC-MS and structural integrity using H NMR (e.g., δ 2.4 ppm for methyl groups, δ 8.1–8.6 ppm for pyrimidine protons) and IR (e.g., C=O stretch at ~1650–1700 cm) .
Basic: How can researchers confirm the structural identity of this compound?
Answer:
Use a multi-technique approach:
- H NMR : Identify methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.5–8.6 ppm), and acetamide NH (δ ~10 ppm).
- IR Spectroscopy : Confirm amide C=O (1650–1700 cm) and C-S-C stretches (600–700 cm).
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% deviation) .
Advanced: What computational strategies predict the biological activity of this compound?
Answer:
- PASS Algorithm : Predicts potential targets (e.g., kinase inhibition, enzyme modulation) based on structural descriptors.
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., ATP-binding pockets). Focus on hydrogen bonds between the pyrimidine ring and active-site residues .
Advanced: How to design structure-activity relationship (SAR) studies for this acetamide derivative?
Answer:
- Variation of Substituents : Modify the isoxazole methyl group (e.g., replace with ethyl, Cl) or pyrimidine substituents (e.g., 4-OH, 5-NO).
- Activity Assays : Test analogs in enzymatic assays (e.g., IC determination for kinase inhibition) and compare with computational predictions .
Advanced: What molecular modeling techniques elucidate binding mechanisms?
Answer:
- Docking Simulations : Prioritize flexible docking to account for side-chain movements in target proteins.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrophobic interactions with the isoxazole ring) .
Advanced: How to evaluate metabolic stability in preclinical studies?
Answer:
- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life () and intrinsic clearance.
- Metabolite ID : Employ LC-QTOF-MS to detect oxidative metabolites (e.g., sulfoxide formation at the thioether linkage) .
Basic: What analytical methods ensure purity and quality control?
Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Aim for >98% purity.
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]) and rule out impurities via exact mass (±5 ppm) .
Advanced: How to identify the compound’s mechanism of action experimentally?
Answer:
- Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity ().
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
Advanced: What strategies assess in vivo toxicity and pharmacokinetics?
Answer:
- Acute Toxicity : Administer escalating doses (10–1000 mg/kg) in rodent models; monitor organ histopathology and serum biomarkers (ALT, AST).
- PK Studies : Measure plasma concentration-time profiles after IV/oral dosing; calculate AUC, , and bioavailability .
Advanced: How to optimize solubility and formulation for in vivo studies?
Answer:
- Solubility Screening : Test in PEG-400, cyclodextrins, or lipid-based carriers using shake-flask method.
- Solid Dispersion : Formulate with PVP-VA64 via spray-drying; characterize amorphous state via DSC and PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
